molecular formula C16H13N5O2S B2698592 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034566-38-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2698592
CAS No.: 2034566-38-4
M. Wt: 339.37
InChI Key: OFQONRNHACFXGX-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S and its molecular weight is 339.37. The purity is usually 95%.
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Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring, a pyrazole moiety, and a benzo[c][1,2,5]thiadiazole backbone. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 337.38 g/mol. The compound's structure can be broken down as follows:

ComponentStructureFunction
Furan RingFuranContributes to the compound's reactivity and biological activity.
Pyrazole MoietyPyrazoleKnown for various pharmacological properties.
Benzo[c][1,2,5]thiadiazole BackboneThiadiazoleEnhances the compound's stability and potential activity against specific biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in inflammatory processes and tissue remodeling, particularly human neutrophil elastase (HNE). HNE plays a critical role in conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives containing the thiadiazole ring have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with IC50 values demonstrating potent inhibition . The presence of furan and pyrazole rings is believed to enhance these properties.

Anticancer Activity

In vitro studies have revealed that related compounds exhibit anticancer properties against several cancer cell lines. For example, thiazole derivatives have been shown to induce cytotoxic effects in human glioblastoma U251 cells and melanoma WM793 cells . The structural features of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole suggest it may also possess similar anticancer potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Formation of the Pyrazole Moiety : Often synthesized via condensation reactions between hydrazines and 1,3-diketones.
  • Coupling Reactions : The furan and pyrazole rings are linked through various coupling methods (e.g., Suzuki or Heck reactions).
  • Formation of the Thiadiazole Backbone : This step usually involves introducing the thiadiazole group under controlled conditions to maintain stability.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole:

Study 1: Human Neutrophil Elastase Inhibition

A recent study demonstrated that derivatives with similar structures effectively inhibited HNE activity in vitro. The results indicated a dose-dependent response with significant inhibition at lower concentrations (IC50 values around 50 nM) .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of related compounds against clinical isolates of E. coli and S. aureus. The results showed that certain derivatives exhibited potent antibacterial activity with IC50 values ranging from 10 to 30 µg/mL .

Study 3: Anticancer Properties

In vitro assays on cancer cell lines revealed that compounds featuring the benzo[c][1,2,5]thiadiazole core demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiadiazole ring significantly influenced cytotoxicity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c22-16(11-4-5-12-13(9-11)20-24-19-12)17-10-14(15-3-1-8-23-15)21-7-2-6-18-21/h1-9,14H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQONRNHACFXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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